1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C16H23N . It has a molecular weight of 229.36 .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 1-position with a benzyl group and at the 4-position with a tert-butyl group .Physical And Chemical Properties Analysis
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine has a predicted boiling point of 310.1±11.0 °C and a predicted density of 0.982±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.13±0.40 .Scientific Research Applications
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Pharmacology
- THPs have sparked notable interest as an auspicious heterocyclic moiety . Its presence has been identified in both natural products and synthetic pharmaceutical agents .
- Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
- Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
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Chemistry
Sure, here are some additional applications of Tetrahydropyridines (THPs), which include “1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine” as one of its structural isomers :
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Neuroscience
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pyridine derivative and a dopaminergic neurotoxin, used in neuroscience research .
- MPTP can metabolize into 1-methyl-4-phenylpyridinium (MPP+), which causes oxidative stress in the body . Therefore, MPP+ is often considered the active metabolite of MPTP .
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Chemical Synthesis
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Biochemistry
Sure, here are some additional applications of Tetrahydropyridines (THPs), which include “1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine” as one of its structural isomers :
- Drug Discovery and Design
- THPs have sparked notable interest as an auspicious heterocyclic moiety . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
- The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
properties
IUPAC Name |
1-benzyl-4-tert-butyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXJHQQQIHSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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